A Technical Guide to the Synthesis and Characterization of 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid
A Technical Guide to the Synthesis and Characterization of 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization of the novel heterocyclic compound, 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid. The information presented herein is based on established chemical principles and spectroscopic data from analogous structures, offering a predictive yet robust framework for the synthesis and analysis of this target molecule.
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[1] The unique structural features of the pyrazole ring allow for diverse substitutions, leading to compounds with analgesic, anti-inflammatory, and antimicrobial properties.[2] This guide details a hypothetical, yet chemically sound, multi-step synthesis for 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid, a compound with potential for further investigation in drug discovery programs. The synthesis leverages the well-established Knorr pyrazole synthesis, a reliable method for the formation of the pyrazole core.[1][3]
Proposed Synthetic Pathway
The proposed synthesis of 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid is a three-step process commencing with the commercially available diethyl acetylsuccinate. The synthetic workflow is illustrated in the diagram below.
Caption: Proposed synthetic workflow for 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid.
The initial step involves the selective reduction of the ketone in diethyl acetylsuccinate to a secondary alcohol. This is followed by the core Knorr pyrazole synthesis, where the resulting β-hydroxy-diester undergoes cyclocondensation with hydrazine. The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.
Experimental Protocols
Synthesis of Diethyl 2-(1-hydroxyethyl)succinate
Materials:
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Diethyl acetylsuccinate
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Sodium borohydride (NaBH₄)
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Ethanol
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve diethyl acetylsuccinate (1 equivalent) in anhydrous ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is approximately 6-7.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude product, which can be purified by column chromatography.
Synthesis of Ethyl 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylate
Materials:
-
Diethyl 2-(1-hydroxyethyl)succinate
-
Hydrazine hydrate
-
Glacial acetic acid
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask, combine diethyl 2-(1-hydroxyethyl)succinate (1 equivalent) and ethanol.
-
Add hydrazine hydrate (1.2 equivalents) to the solution.[4]
-
Add a catalytic amount of glacial acetic acid (2-3 drops).[4]
-
Heat the reaction mixture to reflux and maintain for 6-8 hours.
-
Monitor the reaction by TLC.[5]
-
After the reaction is complete, cool the mixture to room temperature.
-
Reduce the volume of the solvent under reduced pressure.
-
Add cold deionized water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the desired pyrazole.[4]
Synthesis of 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid
Materials:
-
Ethyl 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylate
-
Sodium hydroxide (2 M aqueous solution)
-
Hydrochloric acid (2 M aqueous solution)
-
Deionized water
Procedure:
-
Suspend ethyl 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylate (1 equivalent) in a 2 M aqueous solution of sodium hydroxide.
-
Heat the mixture to 60-70 °C and stir until the solid completely dissolves.
-
Continue stirring at this temperature for 2-3 hours, monitoring the hydrolysis by TLC.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Acidify the solution to pH 2-3 by the slow addition of 2 M hydrochloric acid, which will cause the product to precipitate.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold deionized water and dry under vacuum to yield the final product.
Characterization Data
The following tables summarize the predicted quantitative data for the synthesized compound.
Table 1: Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₆H₈N₂O₄ |
| Molecular Weight | 188.14 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 180-190 °C (decomposition) |
Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 12.5 - 13.5 | br s | 1H | -COOH |
| 10.0 - 11.0 | br s | 1H | Pyrazole N-H |
| 9.0 - 10.0 | br s | 1H | Pyrazole O-H |
| 4.5 - 4.8 | t | 1H | -CH₂OH |
| 3.55 | t, J=6.5 Hz | 2H | -CH₂OH |
| 2.70 | t, J=6.5 Hz | 2H | -CH₂-CH₂OH |
Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ ppm) | Assignment |
| 165.0 | -COOH |
| 155.0 | C3 (C-OH) |
| 140.0 | C5 |
| 110.0 | C4 |
| 60.0 | -CH₂OH |
| 30.0 | -CH₂-CH₂OH |
Table 4: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-2500 | Broad | O-H stretch (acid & alcohol) |
| 3300-3100 | Medium | N-H stretch |
| 1720-1680 | Strong | C=O stretch (acid) |
| 1640-1580 | Medium | C=N, C=C stretch (ring) |
| 1320-1210 | Strong | C-O stretch |
Table 5: Predicted Mass Spectrometry Data (EI)
| m/z | Predicted Assignment |
| 188 | [M]⁺ |
| 170 | [M - H₂O]⁺ |
| 143 | [M - COOH]⁺ |
| 112 | [M - COOH - H₂O - N]⁺ |
Reaction Mechanism
The key step in the proposed synthesis is the Knorr pyrazole synthesis. This reaction proceeds through the condensation of a hydrazine with a 1,3-dicarbonyl compound, followed by intramolecular cyclization and dehydration.
Caption: General mechanism of the Knorr pyrazole synthesis.
The regioselectivity of the Knorr synthesis can be influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions.[1]
Conclusion
This technical guide outlines a feasible and robust synthetic strategy for 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid, a novel compound with potential applications in medicinal chemistry. The detailed experimental protocols and predicted characterization data provide a solid foundation for researchers to undertake the synthesis and further investigation of this and related pyrazole derivatives. The versatility of the Knorr pyrazole synthesis offers opportunities for the creation of a library of analogous compounds for structure-activity relationship studies.
